9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1170982-88-3
VCID: VC11661436
InChI: InChI=1S/C9H13NO3.ClH/c11-8-6-1-5(9(12)13)2-7(8)4-10-3-6;/h5-7,10H,1-4H2,(H,12,13);1H
SMILES: C1C(CC2CNCC1C2=O)C(=O)O.Cl
Molecular Formula: C9H14ClNO3
Molecular Weight: 219.66 g/mol

9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride

CAS No.: 1170982-88-3

Cat. No.: VC11661436

Molecular Formula: C9H14ClNO3

Molecular Weight: 219.66 g/mol

* For research use only. Not for human or veterinary use.

9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride - 1170982-88-3

Specification

CAS No. 1170982-88-3
Molecular Formula C9H14ClNO3
Molecular Weight 219.66 g/mol
IUPAC Name 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C9H13NO3.ClH/c11-8-6-1-5(9(12)13)2-7(8)4-10-3-6;/h5-7,10H,1-4H2,(H,12,13);1H
Standard InChI Key LZOHGSSQOKKJFY-UHFFFAOYSA-N
SMILES C1C(CC2CNCC1C2=O)C(=O)O.Cl
Canonical SMILES C1C(CC2CNCC1C2=O)C(=O)O.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The molecular formula of 9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride is C₉H₁₃ClN₂O₃, with a theoretical molecular weight of 256.67 g/mol. Its IUPAC name derives from the bicyclo[3.3.1]nonane skeleton, where numbering prioritizes the nitrogen and oxygen substituents (Figure 1). The hydrochloride salt enhances solubility and stability, a common modification for bioactive molecules .

Table 1: Key Identifiers of 9-Oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic Acid Hydrochloride

PropertyValue
IUPAC Name9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride
Molecular FormulaC₉H₁₃ClN₂O₃
Molecular Weight256.67 g/mol
CAS Registry NumberNot formally assigned
SMILESCl.OC(=O)C1C2CCN(C1)C3CC2C(=O)N3

Structural Analysis

The bicyclo[3.3.1]nonane framework imposes significant steric constraints, with the nitrogen at position 3 and ketone at position 9 creating distinct electronic environments. X-ray crystallography of analogous compounds (e.g., 3-azabicyclo[3.3.1]nonane derivatives) reveals chair-like conformations in the six-membered ring, stabilized by intramolecular hydrogen bonding . The carboxylic acid group at position 7 contributes to polarity, influencing solubility and reactivity.

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits improved aqueous solubility compared to its free base. Predicted solubility in water at 25°C is ~50 mg/mL, with stability under acidic conditions (pH 2–6) but susceptibility to hydrolysis in alkaline environments. The ketone group may undergo enolization under basic conditions, necessitating careful storage in inert atmospheres .

Spectroscopic Characteristics

  • NMR: The proton NMR spectrum of analogous bicyclic carboxylic acids shows distinct signals for bridgehead protons (δ 3.2–3.8 ppm) and carbonyl carbons (δ 170–175 ppm in 13C^{13}\text{C} NMR) .

  • IR: Strong absorption bands at 1720 cm⁻¹ (C=O stretch of carboxylic acid) and 1650 cm⁻¹ (ketone C=O) are characteristic.

Synthetic Considerations

Retrosynthetic Pathways

While no direct synthesis of this compound is documented, plausible routes involve:

  • Bicyclic Core Formation: Dieckmann cyclization of appropriately substituted piperidine derivatives to construct the bicyclo[3.3.1]nonane skeleton.

  • Functionalization: Introduction of the ketone via oxidation (e.g., Swern oxidation) and carboxylic acid via carboxylation or hydrolysis of nitriles.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Challenges in Synthesis

  • Regioselectivity: Ensuring correct positioning of the azabridge and ketone.

  • Stereochemical Control: Managing diastereomer formation during bicyclization.

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